REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][N:3]=1.C(=O)([O-])[OH:12].[Na+].C1C=C(Cl)C=C(C(OO)=O)C=1>C(Cl)Cl>[CH3:1][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][N+:3]=1[O-:12] |f:1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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CC1=NC=CC2=C1OCO2
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Name
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|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was destroyed with addition of sodium thiosulphate (1 g)
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with methylene chloride (3×50 ml)
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Type
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CONCENTRATION
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Details
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The collected organic phases were concentrated under reduced pressure
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Type
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CUSTOM
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Details
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chromatographed on silica (CH2Cl2 /MeOH, 90:10)
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Name
|
|
Type
|
|
Smiles
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CC1=[N+](C=CC2=C1OCO2)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |